molecular formula C19H16F3N3O2S B11031068 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11031068
M. Wt: 407.4 g/mol
InChI Key: GWJXTROYXMNWOY-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring, a trifluoromethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one
  • 3-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile

Uniqueness

2-[(4-methylphenyl)amino]-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific structural features, such as the trifluoromethyl group and the thiazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

2-(4-methylphenyl)imino-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H16F3N3O2S/c1-11-5-7-13(8-6-11)24-18-25-16(26)10-15(28-18)17(27)23-14-4-2-3-12(9-14)19(20,21)22/h2-9,15H,10H2,1H3,(H,23,27)(H,24,25,26)

InChI Key

GWJXTROYXMNWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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